A 419259 三盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

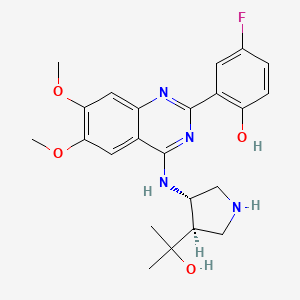

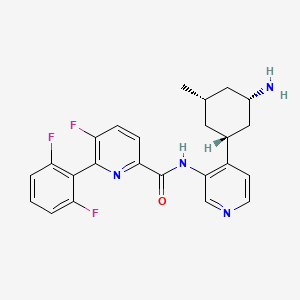

A-419259 (hydrochloride) is a potent inhibitor of the Src family kinases, which includes Src, Lck, Lyn, and Hck. It is known for its high selectivity and efficacy in inhibiting these kinases, making it a valuable compound in scientific research, particularly in the fields of cancer biology and cell signaling .

科学研究应用

A-419259 (盐酸盐) 在科学研究中具有广泛的应用:

癌症生物学: 它用于研究 Src 酪氨酸激酶家族在癌细胞增殖和存活中的作用。

细胞信号传导: 该化合物在研究 Src 酪氨酸激酶家族介导的信号通路方面很有价值,这些通路对各种细胞过程至关重要.

作用机制

A-419259 (盐酸盐) 通过与 Src 酪氨酸激酶的 ATP 结合位点结合发挥作用,从而抑制其激酶活性。 这种抑制阻止了下游靶点的磷酸化,导致参与细胞增殖、存活和分化的信号通路的抑制 . 该化合物通过破坏这些关键信号通路诱导癌细胞凋亡 .

生化分析

Biochemical Properties

A 419259 trihydrochloride interacts with several enzymes and proteins, primarily within the Src family kinases. It has been found to inhibit Src, Lck, Lyn, and Hck with IC50 values in the nanomolar range . The nature of these interactions involves the compound binding to these kinases, thereby inhibiting their activity .

Cellular Effects

A 419259 trihydrochloride has significant effects on various types of cells and cellular processes. It has been shown to suppress proliferation and induce apoptosis in Chronic Myeloid Leukemia (CML) cell lines, including CD34+ cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of A 419259 trihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to Src family kinases and inhibiting their activity, which in turn influences cell signaling pathways and gene expression .

Metabolic Pathways

A 419259 trihydrochloride is involved in several metabolic pathways due to its interactions with Src family kinases. These kinases play a role in various cellular processes, including cell growth, division, and survival .

Transport and Distribution

Given its molecular properties and its known interactions with Src family kinases, it is likely that the compound is transported and distributed in a manner similar to other kinase inhibitors .

Subcellular Localization

Given its known interactions with Src family kinases, which are typically located in the cytoplasm and associated with the inner side of the plasma membrane, it is likely that the compound localizes to these areas within the cell .

准备方法

合成路线和反应条件

A-419259 (盐酸盐) 的合成涉及多个步骤,从制备核心吡咯并[2,3-d]嘧啶结构开始最终产物以三盐酸盐的形式获得,以提高其溶解度和稳定性 .

工业生产方法

A-419259 (盐酸盐) 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的纯化步骤,如重结晶和色谱,以获得纯度最高的化合物 .

化学反应分析

反应类型

A-419259 (盐酸盐) 主要进行取代反应,因为其结构中存在反应性官能团。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

涉及 A-419259 (盐酸盐) 的反应中使用的常用试剂包括强酸和碱、氧化剂和还原剂。 这些反应通常在受控的温度和压力下进行,以确保达到预期的结果 .

形成的主要产物

A-419259 (盐酸盐) 反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可能导致形成具有修饰官能团的各种衍生物 .

相似化合物的比较

类似化合物

独特性

A-419259 (盐酸盐) 以其对 Src 酪氨酸激酶家族的高选择性和效力而脱颖而出。 它在低浓度下诱导癌细胞凋亡的能力使其成为癌症研究和药物开发中宝贵的工具 .

属性

IUPAC Name |

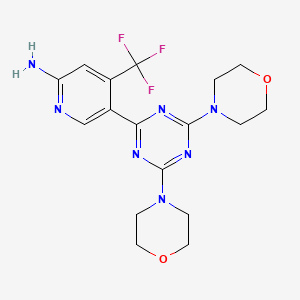

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRMEQIQFCUAMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37Cl3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)